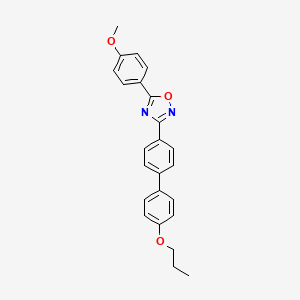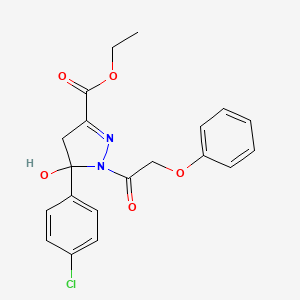
5-(4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is also known by its chemical formula C23H22N2O3 and is commonly referred to as PPO.
Mecanismo De Acción
The exact mechanism of action of PPO is not fully understood. However, it is believed to interact with various cellular targets such as DNA, proteins, and enzymes, leading to cell death in cancer cells. In neurodegenerative diseases, PPO has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
PPO has been shown to have both biochemical and physiological effects. In cancer cells, PPO has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, PPO has been shown to reduce the accumulation of amyloid beta peptides and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using PPO in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using PPO in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on PPO. One direction is to further explore its potential applications in material science, particularly in the development of novel polymers with enhanced properties. Another direction is to investigate its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases. Additionally, there is a need for further studies to understand the exact mechanism of action of PPO and to identify its cellular targets.
Métodos De Síntesis
The synthesis of PPO involves the reaction between 4-methoxybenzohydrazide and 4-propoxybenzoyl chloride in the presence of triethylamine and pyridine. The resulting product is then subjected to cyclization with phosphorous oxychloride to form the final product, PPO.
Aplicaciones Científicas De Investigación
PPO has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, PPO has been used as a building block for the synthesis of novel polymers with enhanced optical and electronic properties. In organic electronics, PPO has been used as an electron transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In medicinal chemistry, PPO has shown promising results as an anti-cancer agent and as a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-16-28-22-14-8-18(9-15-22)17-4-6-19(7-5-17)23-25-24(29-26-23)20-10-12-21(27-2)13-11-20/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALFEKNWWPVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)


![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)
![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)

![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)